1',4-dimethyl-1,4'-bipiperidine
Description
1',4-Dimethyl-1,4'-bipiperidine is a bicyclic amine composed of two piperidine rings connected via a single bond, with methyl groups at the 1' and 4 positions. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-3-9-14(10-4-11)12-5-7-13(2)8-6-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFUZZNIRNVLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 1',4-dimethyl-1,4'-bipiperidine and related compounds:
Key Observations :
Pharmacological Activity and Structure-Activity Relationships (SAR)
Antipsychotics (Pipamperone)
- Pipamperone’s 4-fluorophenyl-4-oxobutyl chain is critical for D₂/5-HT₂A receptor antagonism, with plasma detection limits of 2 ng/mL .
- Contrast : The dimethyl groups in this compound lack the extended hydrophobic chain required for receptor antagonism, suggesting divergent applications .
Antivirals (SCH 351125)
- Substitutions at the phenyl group (e.g., 4-Br, 4-CF₃) and small alkyl groups (Me, Et) on the oxime moiety enhance CCR5 binding and oral bioavailability (>50% in primates) .
Anticancer Agents (Irinotecan)
- Irinotecan’s bipiperidine-carboxylate linkage enables hydrolysis to active SN-38, a topoisomerase I inhibitor. Its complex structure results in low aqueous solubility, necessitating intravenous administration .
- Contrast : The simpler dimethyl-substituted bipiperidine lacks the ester functionality required for prodrug activation, limiting direct anticancer utility.
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